molecular formula C9H14O B14589741 6-Methyl-3-methylidenehept-4-enal CAS No. 61540-90-7

6-Methyl-3-methylidenehept-4-enal

Cat. No.: B14589741
CAS No.: 61540-90-7
M. Wt: 138.21 g/mol
InChI Key: KYNTVKATBHVBLG-UHFFFAOYSA-N
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Description

6-Methyl-3-methylidenehept-4-enal is an organic compound with the molecular formula C9H14O. It is characterized by a branched hydrocarbon chain with an aldehyde functional group. This compound is known for its unique structure, which includes both a methylidene group and a methyl group attached to a heptane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-methylidenehept-4-enal can be achieved through various organic reactions. One common method involves the aldol condensation of 3-methyl-2-butanone with acetaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-methylidenehept-4-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylidene group can participate in electrophilic addition reactions, such as halogenation, where halogens like chlorine or bromine add across the double bond.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed

    Oxidation: 6-Methyl-3-methylideneheptanoic acid.

    Reduction: 6-Methyl-3-methylidenehept-4-enol.

    Substitution: 6-Methyl-3-bromo-3-methylhept-4-enal.

Scientific Research Applications

6-Methyl-3-methylidenehept-4-enal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.

Mechanism of Action

The mechanism of action of 6-Methyl-3-methylidenehept-4-enal involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amino groups in proteins, potentially altering their function. The compound may also interact with cellular membranes, affecting their fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-3-methylhept-4-enal: Lacks the methylidene group, resulting in different reactivity.

    3-Methyl-2-butenal: A simpler structure with fewer carbon atoms and different chemical properties.

    Hept-4-enal: Does not have the methyl and methylidene substitutions, leading to distinct reactivity and applications.

Uniqueness

6-Methyl-3-methylidenehept-4-enal is unique due to its combination of a branched hydrocarbon chain, an aldehyde group, and a methylidene group

Properties

CAS No.

61540-90-7

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

6-methyl-3-methylidenehept-4-enal

InChI

InChI=1S/C9H14O/c1-8(2)4-5-9(3)6-7-10/h4-5,7-8H,3,6H2,1-2H3

InChI Key

KYNTVKATBHVBLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=CC(=C)CC=O

Origin of Product

United States

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